molecular formula C10H9FN2O5S2 B2395707 3-[(4-Methyl-1,2-oxazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride CAS No. 2094529-45-8

3-[(4-Methyl-1,2-oxazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride

Cat. No.: B2395707
CAS No.: 2094529-45-8
M. Wt: 320.31
InChI Key: VKUOBPPAHKSAIX-UHFFFAOYSA-N
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Description

3-[(4-Methyl-1,2-oxazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride is a chemical compound that features a benzene ring substituted with a sulfonyl fluoride group and a sulfamoyl group attached to a 4-methyl-1,2-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methyl-1,2-oxazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride typically involves the reaction of 4-methyl-1,2-oxazole with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) and crystallization techniques is common to achieve high purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methyl-1,2-oxazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride can undergo several types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group can be replaced by various nucleophiles such as amines, alcohols, and thiols.

    Oxidation and reduction: The compound can participate in oxidation and reduction reactions, particularly involving the oxazole ring and the sulfamoyl group.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while hydrolysis would produce the corresponding sulfonic acid.

Scientific Research Applications

3-[(4-Methyl-1,2-oxazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride has several scientific research applications, including:

    Organic synthesis: It is used as a building block for the synthesis of more complex molecules.

    Medicinal chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological studies: It is used in studies to understand the interactions of sulfonyl fluoride derivatives with enzymes and other proteins.

    Industrial applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Methyl-1,2-oxazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of enzymes, leading to inhibition of enzyme activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
  • 3-amino-4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide
  • 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide

Uniqueness

Compared to similar compounds, 3-[(4-Methyl-1,2-oxazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride is unique due to the presence of both a sulfonyl fluoride group and a sulfamoyl group attached to the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

3-[(4-methyl-1,2-oxazol-3-yl)sulfamoyl]benzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O5S2/c1-7-6-18-12-10(7)13-20(16,17)9-4-2-3-8(5-9)19(11,14)15/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUOBPPAHKSAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CON=C1NS(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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